Velutin
Overview
Description
Velutin is a flavone, a type of flavonoid, which is a class of natural compounds widely distributed in the plant kingdom. It is isolated from sources such as Xylosma velutina and açaí fruit. This compound has various biological activities, including skin whitening (anti-melanogenic) effects, as well as potential anti-inflammatory, anti-allergic, antioxidant, and antimicrobial activities .
Mechanism of Action
Target of Action
Velutin, a flavone found in natural plants, primarily targets tyrosinase , an enzyme crucial for melanin biosynthesis . It also interacts with NF-κB , a protein complex that controls the transcription of DNA, cytokine production, and cell survival .
Mode of Action
This compound inhibits tyrosinase activity, thereby reducing melanin biosynthesis . It also exhibits anti-inflammatory properties by blocking the activation of NF-κB and inhibiting the mitogen-activated protein kinase (MAPK) pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanin biosynthesis pathway . By inhibiting tyrosinase, this compound reduces the production of melanin, a pigment responsible for color in skin, hair, and eyes . Additionally, this compound’s interaction with the NF-κB pathway influences the production of proinflammatory cytokines, such as TNF-α and IL-6 .
Pharmacokinetics
Its efficacy in inhibiting melanin biosynthesis and its anti-inflammatory properties suggest that it may have good bioavailability .
Result of Action
This compound’s inhibition of melanin biosynthesis results in potential skin whitening effects . Its anti-inflammatory action is demonstrated by its ability to reduce the production of proinflammatory cytokines TNF-α and IL-6 .
Biochemical Analysis
Biochemical Properties
Velutin interacts with various enzymes and proteins in biochemical reactions . The structure of this compound, particularly the substitution of functional groups at C5, C7, C3′, and C4′ of the flavone backbone, affects its biological activities related to melanin synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It inhibits melanin synthesis and has antioxidant activity . This compound influences cell function by inhibiting tyrosinase activity, an essential enzyme in melanin synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits tyrosinase activity, which leads to a decrease in melanin synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that this compound inhibits both early melanocyte development and melanin synthesis more efficiently in zebrafish embryos in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At certain doses, this compound has been shown to inhibit melanin synthesis without significant toxicity .
Metabolic Pathways
This compound is involved in the metabolic pathway of melanin synthesis . It interacts with the enzyme tyrosinase, leading to a decrease in melanin production .
Preparation Methods
Velutin can be obtained through microwave-assisted hydrolysis of glycoside extracts from plants like Korean mistletoe. The process involves subjecting the glycoside extract to microwave irradiation in acidic conditions, which results in the formation of aglycone flavonoid extract. This extract is then subjected to silica gel column chromatography using gradient dichloromethane-methanol to isolate this compound .
Chemical Reactions Analysis
Velutin undergoes various chemical reactions, including oxidation, reduction, and substitution. The substitution of functional groups at positions C5, C7, C3′, and C4′ of the flavone backbone with hydrogen, hydroxyl, and methoxy functionalities affects its biological activities. For example, the coexistence of hydroxyl and methoxy at the C5 and C7 positions is essential for inhibiting tyrosinase activity, while 1,2-diol compounds substituted at C3′ and C4′ induce apoptosis of melanoma cells .
Scientific Research Applications
Velutin has been extensively studied for its scientific research applications. It has shown promising results in inhibiting melanin biosynthesis, making it a potential candidate for skin whitening products. Additionally, this compound exhibits anti-inflammatory properties by reducing the production of proinflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-6 through the inhibition of NF-κB activation and MAPK pathway .
Comparison with Similar Compounds
Velutin is unique among flavones due to its potent anti-inflammatory and anti-melanogenic activities. Similar compounds include luteolin, apigenin, and chrysoeriol, which are also flavones with anti-inflammatory properties. this compound exhibits greater potency in reducing the production of proinflammatory cytokines and inhibiting melanin biosynthesis compared to these compounds .
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-6-12(19)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)15(5-9)22-2/h3-8,18-19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCUOVBWAWAQFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180421 | |
Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methyoxyphenyl)-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25739-41-7 | |
Record name | Velutin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25739-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Velutin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025739417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methyoxyphenyl)-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VELUTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT1Q4E0I0W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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